molecular formula C23H27N5O4 B2691002 7-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212322-50-3

7-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2691002
CAS RN: 1212322-50-3
M. Wt: 437.5
InChI Key: GBELCMRJYJHUSH-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,4]triazolo[1,5-a]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, [1,2,4]triazolo[1,5-a]pyrimidines can be synthesized via reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .


Molecular Structure Analysis

The molecular structure of this compound would be based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, with various substitutions at different positions. The substitutions include a 4-ethoxy-3-methoxyphenyl group, a 2-methoxyphenyl group, and a carboxamide group .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. For example, the carboxamide group could potentially undergo hydrolysis, and the ether groups (ethoxy and methoxy) could potentially undergo reactions with strong acids .

Scientific Research Applications

Antiviral Applications

The compound’s structure suggests potential antiviral activity. Researchers have investigated its effects against RNA viruses, including influenza. Compound 20, a derivative of this scaffold, has shown promise in inhibiting influenza virus RNA polymerase PA–PB1 subunit heterodimerization .

Lignin Degradation Studies

The compound contains an ether linkage, which is significant in lignin degradation pathways. For instance, the white rot basidiomycete Phanerochaete chrysosporium metabolizes similar β-aryl ether lignin substructure dimers. It initiates oxidative β-ether cleavage, leading to the formation of metabolites like 4-ethoxy-3-methoxybenzyl alcohol .

Medicinal Chemistry

Researchers have explored modifications of this scaffold for drug development. For example, efforts to identify follow-on compounds to razaxaban (compound 4) led to the synthesis of bicyclic tetrahydropyrazolopyridinone derivatives, retaining potent binding activity against factor Xa (fXa) .

Phenolic Derivatives

The compound’s phenolic moiety (4-methoxyphenol) has applications in various fields, including materials science, antioxidants, and flavoring agents .

Safety and Hazards

As this seems to be a novel compound, specific safety and hazard information may not be available .

Future Directions

The future research directions could involve studying the biological activity of this compound, given that some [1,2,4]triazolo[1,5-a]pyrimidine derivatives have shown promising biological activities . Additionally, further studies could be conducted to optimize the synthesis of this compound and to explore its potential applications .

properties

IUPAC Name

7-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O4/c1-5-32-18-11-10-15(12-19(18)31-4)21-20(14(2)26-23-24-13-25-28(21)23)22(29)27-16-8-6-7-9-17(16)30-3/h6-14,20-21H,5H2,1-4H3,(H,27,29)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBELCMRJYJHUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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